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Compound of Interest

Compound Name: Hitec

Cat. No.: B13729832

Welcome to the technical support center for HitecPRO Advanced Cell Culture Medium. This

resource is designed to assist researchers, scientists, and drug development professionals in
optimizing their cell culture experiments and troubleshooting common issues to enhance cell

viability and experimental reproducibility.

Frequently Asked Questions (FAQSs)

Q1: What is HitecPRO Advanced Cell Culture Medium?

HitecPRO is a state-of-the-art, chemically defined, serum-free cell culture medium. It is
formulated to support the robust growth and high viability of a wide range of mammalian cell
lines, including sensitive and primary cells. Its defined composition ensures batch-to-batch
consistency, which is critical for reproducible experimental outcomes.[1][2]

Q2: What are the main advantages of using a serum-free, chemically defined medium like
HitecPRO?

Using a serum-free, chemically defined medium eliminates the variability and potential for
contamination associated with fetal bovine serum (FBS).[1][2] This leads to more consistent
cell culture performance and reduces the risk of interference from unknown serum components
in your experiments.[1][3]

Q3: Do | need to supplement HitecPRO medium?
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HitecPRO is a complete, ready-to-use medium for many common cell lines. However, for
specific cell types or applications, the addition of growth factors or other supplements may be
necessary to optimize performance.[4][5][6] Always refer to the specific cell line instructions for
optimal growth conditions.

Q4: How should | store HitecPRO medium?

The complete medium should be stored at 2-8°C and protected from light.[7][8] Avoid repeated
warming and cooling of the medium. Once opened, the medium should be used within 6 weeks
to ensure optimal performance.[8]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with
HitecPRO medium.

Low Cell Viability After Thawing

Problem: | am observing low cell viability after thawing my cryopreserved cells in HitecPRO
medium.

Possible Causes & Solutions:
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Possible Cause Recommended Solution

Thaw cells rapidly in a 37°C water bath (<2
) ) minutes).[9] Do not add the full volume of cold
Improper Thawing Technique ) ] ]
medium at once, as this can cause osmotic

shock. Add pre-warmed medium drop-wise.[9]

Remove the cryoprotectant (e.g., DMSO) as
c tectant Toxicit soon as possible by centrifuging the cell
ryoprotectant Toxici
yop Y suspension and resuspending the pellet in fresh,

pre-warmed HitecPRO medium.

Ensure your cell stocks were frozen correctly.
] ] Use a slow, controlled-rate freezing method
Suboptimal Freezing Protocol ] ) o
(approximately -1°C per minute) to minimize ice

crystal formation.

Only freeze cells that are in the logarithmic
Poor Cell Health Before Freezing growth phase (70-80% confluency) and have
high viability.[10]

Poor Cell Attachment

Problem: My adherent cells are not attaching properly to the culture vessel surface when using
HitecPRO medium.

Possible Causes & Solutions:
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Possible Cause Recommended Solution

Serum contains attachment factors like

fibronectin.[11] HitecPRO, being serum-free,

may require pre-coating of the culture surface
Absence of Attachment Factors ] ) ]

with an appropriate extracellular matrix (ECM)

protein (e.qg., fibronectin, collagen, laminin) or a

synthetic coating like poly-L-lysine.[6][11]

Some cell lines are more sensitive to the
N ) transition to a serum-free medium.[1][12] Ensure
Sensitive Cell Line ) )
a gradual adaptation process if cells were

previously cultured in serum-containing medium.

Excessive exposure to trypsin can damage cell
surface proteins required for attachment. Use
S the lowest effective concentration of trypsin for
Over-trypsinization _ _ _ _
the shortest possible time. Neutralize the trypsin
with a trypsin inhibitor or by dilution with fresh

medium.

Static electricity on new plastic culture vessels
] o ) can repel cells. You can mitigate this by wiping
Static Electricity on Plasticware ] )
the outside of the vessel with a damp,

disinfected towel.

Slow Cell Growth or Proliferation

Problem: My cells are viable but are growing much slower than expected in HitecPRO medium.

Possible Causes & Solutions:
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Possible Cause

Recommended Solution

Incorrect Seeding Density

Suboptimal seeding density can lead to slow
growth. Refer to the recommended seeding
densities for your specific cell line. A density that

is too low can lead to a lag in proliferation.

Adaptation to Serum-Free Medium

Cells previously cultured in serum-containing
media may require an adaptation period to
HitecPRO. This can be done by gradually
reducing the serum concentration over several

passages.[1]

Nutrient Depletion

In rapidly proliferating cultures, essential
nutrients can be depleted quickly. Ensure you
are changing the medium at the recommended
intervals. For high-density cultures, a fed-batch

strategy may be required.[13]

Incorrect pH or CO2 Levels

Ensure your incubator's CO2 level is calibrated
correctly to maintain the optimal pH of the
HitecPRO medium (typically pH 7.2-7.4).[13][14]

Cell Clumping in Suspension Cultures

Problem: My suspension cells are forming large clumps in HitecPRO medium.

Possible Causes & Solutions:
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Possible Cause

Recommended Solution

High Cell Density

Overcrowding can lead to clumping. Maintain
the cell density within the recommended range
for your cell line by passaging them at the

appropriate time.

Presence of eDNA from Dead Cells

Dead cells can lyse and release DNA, which is
sticky and can cause clumping. Maintain high
cell viability. If clumping is an issue, you can add

a DNase | solution to the culture.

Inadequate Agitation

For spinner flasks or shaker cultures, ensure the
agitation speed is optimized. Speeds that are
too low may not prevent clumping, while speeds
that are too high can cause shear stress and
reduce viability.[15]

Signs of Contamination

Problem: | suspect my cell culture is contaminated.

Identifying and Addressing Contamination:
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Contaminant Type

Signs and Symptoms

Recommended Action

Sudden turbidity (cloudiness)
of the medium, rapid drop in

pH (medium turns yellow),

Discard the contaminated
culture immediately.
Decontaminate the incubator

and biosafety cabinet. Review

Bacteria o ) ) ) ]
visible small, motile particles aseptic technique. Do not rely
between cells under a on antibiotics to mask
microscope.[16][17][18] underlying contamination
issues.[19]
Gradual cloudiness, visible ] ]
) Discard the contaminated
filamentous structures
) ) ) culture. Thoroughly clean and
Yeast/Fungi (mycelia) or budding yeast ) )
) ) ) decontaminate all equipment
particles, pH may increase in
and work surfaces.
later stages.[17][18]
o ) Quarantine the suspected
No visible signs of
o o culture. Test for mycoplasma
contamination like turbidity.[17] ) -~
T using a specific PCR-based or
[20] May cause a reduction in ) = )
Mycoplasma ELISA kit. If positive, discard

cell growth rate, changes in
cell morphology, and
decreased viability.[17][18]

the culture and all related
reagents. Decontaminate the

work area thoroughly.

Data Presentation

Table 1: Recommended Seeding Densities for Common
Cell Lines in HitecPRO Medium
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. Recommended
. Adherent/Suspensi . . L

Cell Line Seeding Density Expected Viability

on

(cellsicm?)

CHO-K1 Adherent 25-5.0x 104 >95%
HEK293 Adherent 3.0-6.0x 10% >95%
Jurkat Suspension 1.0-2.0x10° >98%
Primary Human

Adherent 5,000 - 10,000 >90%

Keratinocytes

ble 2: C : [ : | :

Apoptosis (Programmed

Necrosis (Uncontrolled

Feature

Cell Death) Cell Death)
Stimuli Physiological or mild Severe cell injury, toxins,

imuli
pathological stimuli.[21] trauma.[21][22]
Cell shrinkage, membrane )
) ) Cell swelling, organelle

Morphology blebbing, formation of

apoptotic bodies.[21]

breakdown, cell lysis.[21]

Plasma Membrane

Remains intact until late

stages.[21]

Ruptured early, leading to
leakage of cellular contents.
[22]

Inflammation

Non-inflammatory, apoptotic
bodies are cleared by

phagocytes.[22]

Inflammatory, release of
cellular contents triggers an

immune response.[22]

Biochemical Markers

Caspase activation, DNA
fragmentation into a
characteristic ladder pattern.
[21](23]

Random DNA degradation,
release of intracellular

enzymes (e.g., LDH).

Experimental Protocols
Protocol 1: Thawing of Cryopreserved Cells
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Pre-warm HitecPRO medium to 37°C.

Remove the cryovial from liquid nitrogen storage.

Immediately immerse the vial in a 37°C water bath, ensuring the cap stays above the water
line.

Once only a small ice crystal remains, remove the vial and decontaminate it with 70%
ethanol.

Inside a biosafety cabinet, gently transfer the cell suspension into a sterile conical tube.

Slowly add 5-10 mL of pre-warmed HitecPRO medium to the tube in a drop-wise manner to
avoid osmotic shock.[9]

Centrifuge the cells at a low speed (e.g., 100-200 x g) for 5-7 minutes to pellet the cells.

Gently aspirate the supernatant containing the cryoprotectant.

Resuspend the cell pellet in the desired volume of fresh, pre-warmed HitecPRO medium.

Perform a viable cell count before seeding into a culture vessel.

Protocol 2: Passaging Adherent Cells

Aspirate the spent medium from the culture vessel.

Wash the cell monolayer once with a sterile, calcium- and magnesium-free buffered salt
solution (e.g., DPBS).

Add a minimal volume of a dissociation reagent (e.g., Trypsin-EDTA) to cover the cell
monolayer.

Incubate at 37°C for a few minutes, monitoring the cells under a microscope until they begin
to detach and round up.

Gently tap the vessel to dislodge the cells.

Add pre-warmed HitecPRO medium to inactivate the trypsin.
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o Gently pipette the cell suspension up and down to create a single-cell suspension.

o Transfer the desired volume of the cell suspension to a new culture vessel containing fresh,
pre-warmed HitecPRO medium.

Protocol 3: Cell Viability Assessment using Trypan Blue

o Transfer a small aliquot of your cell suspension to a microcentrifuge tube.
e Add an equal volume of 0.4% Trypan Blue solution and mix gently.

e Incubate for 1-2 minutes at room temperature.

e Load a hemocytometer with the cell suspension.

e Under a microscope, count the number of viable (unstained, bright) and non-viable (blue)
cells in the four large corner squares.

o Calculate the cell viability using the following formula:

o % Viability = (Number of viable cells / Total number of cells) x 100

Mandatory Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [HitecPRO Advanced Cell Culture Medium Technical
Support Center]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13729832#improving-cell-viability-with-hitec-cell-
culture-medium]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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